Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine
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Overview
Description
Rel-((1R,4S,5R)-2-azabicyclo[211]hexan-5-yl)methanamine is a bicyclic amine compound characterized by its unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve high yields and diastereoselectivity . The reaction conditions are optimized to ensure the formation of the desired bicyclic scaffold with three contiguous stereocenters.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient annulation processes are key to achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry applications.
Scientific Research Applications
Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine has several scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine can be compared with other similar compounds, such as:
(1R,2S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol: This compound shares a similar bicyclic structure but differs in its functional groups and stereochemistry.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive compounds, exhibiting potent bioactivities and serving as valuable synthetic intermediates.
The uniqueness of Rel-((1R,4S,5R)-2-azabicyclo[21
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
[(1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl]methanamine |
InChI |
InChI=1S/C6H12N2/c7-2-5-4-1-6(5)8-3-4/h4-6,8H,1-3,7H2/t4-,5+,6-/m1/s1 |
InChI Key |
ICOYWHGANPMMPU-NGJCXOISSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1[C@H]2CN |
Canonical SMILES |
C1C2CNC1C2CN |
Origin of Product |
United States |
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